molecular formula C8H5ClF4O B7900199 2-Fluoro-5-(trifluoromethoxy)benzyl chloride

2-Fluoro-5-(trifluoromethoxy)benzyl chloride

Cat. No.: B7900199
M. Wt: 228.57 g/mol
InChI Key: ALJQCSZDTKIHDF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H5ClF4O It is a derivative of benzyl chloride, where the benzene ring is substituted with a fluorine atom at the 2-position and a trifluoromethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzyl alcohol with thionyl chloride (SOCl2) to produce the desired benzyl chloride derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)benzyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The benzyl chloride moiety can be oxidized to the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted benzyl derivatives.

    Oxidation: Products include benzaldehyde and benzoic acid derivatives.

    Reduction: The major product is 2-fluoro-5-(trifluoromethoxy)benzyl alcohol.

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)benzyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used to modify biomolecules, potentially altering their biological activity and stability.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorine-containing moieties for enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzyl chloride largely depends on its chemical reactivity. The presence of the electron-withdrawing trifluoromethoxy group and the fluorine atom can influence the compound’s reactivity and interaction with other molecules. These substituents can stabilize negative charges and enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. The molecular targets and pathways involved would vary based on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzyl chloride
  • 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
  • 5-Fluoro-2-(trifluoromethyl)benzoyl chloride

Uniqueness

2-Fluoro-5-(trifluoromethoxy)benzyl chloride is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct electronic properties, making the compound highly reactive and suitable for various specialized applications. The trifluoromethoxy group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of organic molecules, which can be advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-(chloromethyl)-1-fluoro-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJQCSZDTKIHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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